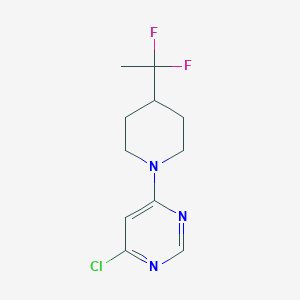

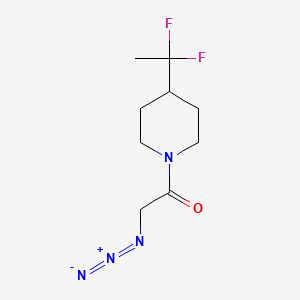

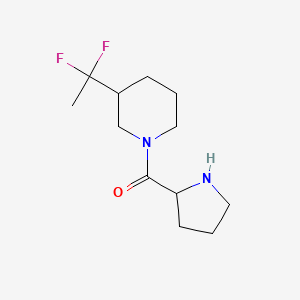

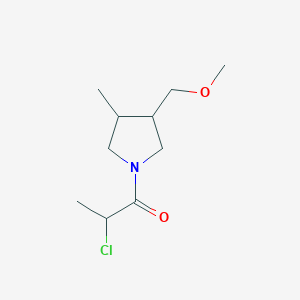

![molecular formula C12H13ClN4 B1481384 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2098038-67-4](/img/structure/B1481384.png)

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for CDIPA is 1S/C12H11ClN4O2/c13-9-5-8 (12 (18)19)6-10 (15-9)17-4-3-16-2-1-14-11 (16)7-17/h1-2,5-6H,3-4,7H2, (H,18,19) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the arrangement of the carbon skeleton.

Applications De Recherche Scientifique

Pharmaceutical Research: Drug Design and Development

This compound, with its imidazo[1,2-a]pyrazin scaffold, is of particular interest in medicinal chemistry. The fused heterocyclic system containing a bridgehead nitrogen atom is a key pharmacophore in the design of new drugs . Its structural complexity allows for interactions with various biological targets, potentially leading to the development of novel therapeutics for diseases where such heterocyclic moieties are relevant.

Biochemical Studies: Protein and DNA Interactions

The compound’s ability to interact with biological macromolecules like proteins (BSA) and DNA has been explored using biophysical and computational methods . These studies are crucial for understanding the binding affinity and specificity of new compounds, which can inform their therapeutic potential and safety profile.

Material Science: Optoelectronic Devices

In the field of materials science, such aromatic heterocycles are valuable for their electronic properties. They can be used in the development of optoelectronic devices, where their ability to conduct electricity while being structurally stable is of great importance .

Chemical Synthesis: Regioselective Protocols

The compound’s synthesis involves regioselective protocols that are environmentally safe and provide high yields . This is significant for the large-scale production of the compound for research and industrial applications, ensuring sustainability and cost-effectiveness.

Biophysical Research: Binding Studies

Binding studies with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA) have been performed to understand the interaction of this compound at the molecular level . Such studies can reveal the mode of action of the compound and its potential effects on cellular processes.

Computational Chemistry: Molecular Docking

Molecular docking approaches have been used to screen the compound for stable complex formation with BSA and ctDNA . This computational method helps predict how the compound might interact with biological targets, which is essential for drug discovery and development.

Cancer Research: Anti-Cancer Drugs

The structural features of this compound make it a candidate for the development of anti-cancer drugs . Its ability to bind to DNA and potentially disrupt cancer cell proliferation is a promising avenue for therapeutic intervention.

Microscopy: Emitters for Confocal Microscopy

Compounds with fluorescent properties, such as this one, can be used as emitters in confocal microscopy . This application is crucial for biological imaging, allowing researchers to visualize cellular components and processes with high resolution.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .

Mode of Action

It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.

Result of Action

Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .

Action Environment

It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.

Propriétés

IUPAC Name |

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHTKNVWXYWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

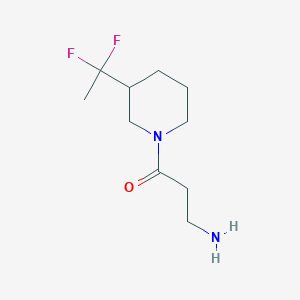

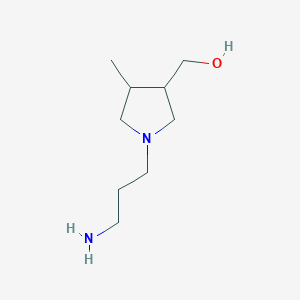

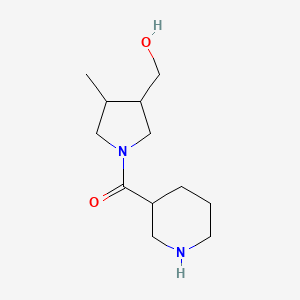

![3-Phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1481301.png)